3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Physicochemical Properties Lead-Likeness Medicinal Chemistry Triage

3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-89-4), also referred to as 3-bromo-5-chloro-7-methyl-4-azaindole, is a heterocyclic small molecule (C₈H₆BrClN₂, MW 245.50 g/mol) belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class. It features a 3-bromo, 5-chloro, and 7-methyl substitution pattern on the 4-azaindole core, a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 1190310-89-4
Cat. No. B3218628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
CAS1190310-89-4
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC=C2Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-2-6(10)12-8-5(9)3-11-7(4)8/h2-3,11H,1H3
InChIKeyUGDGXTKQKRVCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-89-4): A Tri-Substituted 4-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-89-4), also referred to as 3-bromo-5-chloro-7-methyl-4-azaindole, is a heterocyclic small molecule (C₈H₆BrClN₂, MW 245.50 g/mol) belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class . It features a 3-bromo, 5-chloro, and 7-methyl substitution pattern on the 4-azaindole core, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound is primarily utilized as a versatile synthetic intermediate, where the bromine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of 3-substituted 4-azaindole derivatives . Commercially, it is available from multiple suppliers with purities typically ranging from 95% to 98% .

Why Generic 4-Azaindole Substitution Fails: The Critical Role of Halogen Regiochemistry in 3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine


The 4-azaindole scaffold presents multiple reactive positions, and the regiochemistry of halogen substitution dictates the order and selectivity of downstream chemical transformations. Generic substitution of 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine with analogs lacking the 3-bromo group (e.g., 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, CAS 357263-43-5) immediately forfeits the primary cross-coupling handle required for Suzuki-Miyaura or Buchwald-Hartwig diversification . Similarly, analogs without the 5-chloro substituent (e.g., 3-bromo-7-methyl-4-azaindole) exhibit altered electronic properties that can affect both the reactivity of the 3-position and the binding affinity of downstream products for kinase ATP pockets [1]. The 7-methyl group is not merely a spectator; it has been shown in SAR studies to significantly influence kinase selectivity and potency when properly positioned [2]. The precise 3-bromo-5-chloro-7-methyl pattern thus represents a deliberately designed intermediate that enables sequential, chemoselective functionalization—first at the more reactive C3–Br site, then potentially at C5–Cl—a synthetic strategy documented in patent literature for constructing complex kinase inhibitor libraries [1].

Product-Specific Quantitative Evidence Guide: 3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine Versus Closest Analogs


Physicochemical Comparison: MW and LogP Differentiation of 3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine vs. Dehalogenated Analogs

The calculated physicochemical properties of 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine differentiate it from its closest dehalogenated analog. The target compound has a molecular weight of 245.50 g/mol and a predicted density of 1.8±0.1 g/cm³ . In contrast, 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-43-5), which lacks the 3-bromo substituent, has a molecular weight of 166.61 g/mol . The ~79 Da difference reflects the presence of the bromine atom, which is essential for the compound's role as a cross-coupling partner. Additionally, the predicted boiling point of the target compound (381.0±37.0 °C at 760 mmHg) is substantially higher than that of the monochloro analog (315.9±37.0 °C), consistent with the increased mass and polarizability conferred by the bromine substituent .

Physicochemical Properties Lead-Likeness Medicinal Chemistry Triage

Synthetic Utility: Chemoselective Cross-Coupling Enabled by C3–Br vs. C5–Cl Reactivity Hierarchy

The presence of both bromine (C3) and chlorine (C5) on the 4-azaindole scaffold creates a well-established reactivity hierarchy that enables sequential, chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the C(sp²)–Br bond at the 3-position undergoes oxidative addition significantly faster than the C(sp²)–Cl bond at the 5-position, allowing for selective mono-functionalization at C3 with high fidelity [1][2]. This chemoselectivity has been exploited in the synthesis of kinase inhibitor libraries, where the 3-bromo-4-azaindole core is first elaborated via Suzuki coupling, followed by further derivatization [2]. Analogs lacking the bromine substituent (e.g., 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine) cannot undergo this chemoselective sequence, while analogs bearing two identical halogens (e.g., 3,5-dibromo) lose the orthogonality that enables sequential diversification [3].

Chemoselective Functionalization Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis

7-Methyl Substitution Enables Conformationally Restricted Downstream Diamine Derivatives

The 7-methyl group on the 4-azaindole core is not merely a substituent—it is a critical structural feature that enables downstream access to conformationally restricted building blocks. Grygorenko and co-workers demonstrated that 7-methyl-4-azaindole undergoes exhaustive hydrogenation in a diastereoselective manner to yield a bicyclic conformationally restricted diamine derivative [1]. This saturated scaffold is valuable for fragment-based drug discovery (FBDD) and for exploring three-dimensional pharmacophore space beyond flat heteroaromatic cores [1][2]. Analogs lacking the 7-methyl group (e.g., 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, CAS 1190310-75-8) cannot access this saturated diamine architecture, as the methyl group is required for the diastereoselective hydrogenation outcome [1].

Conformational Restriction Saturated Heterocycles Fragment-Based Drug Discovery

Purity and Supply Chain Differentiation: Commercial Availability of 3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine at Multiple Purity Grades

The target compound is commercially available from multiple independent suppliers with specified purity grades, providing procurement flexibility. Reported purity specifications include 95% (AKSci, CheMenu) , 98% (Leyan, MolCore) , and analytical characterization including NMR and HPLC is available from certain vendors . In contrast, several comparators have narrower commercial availability: for example, 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-75-8) is listed at fewer suppliers, and custom-synthesized analogs can have lead times exceeding 4–8 weeks. The multi-supplier landscape for the target compound reduces single-source procurement risk and enables competitive pricing for gram-to-kilogram scale purchases .

Commercial Availability Purity Specification Supply Chain Reliability

Scaffold Validation: 4-Azaindole Core is a Privileged Kinase Inhibitor Pharmacophore with Distinct Binding Mode vs. 7-Azaindole

The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold positions the pyridine nitrogen at the 4-position relative to the pyrrole ring, creating a distinct hydrogen-bond acceptor geometry compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This structural difference has been exploited in kinase inhibitor design: 4-azaindole-based inhibitors of c-Met kinase have been co-crystallized, confirming a binding mode where the pyridine N4 accepts a hydrogen bond from the kinase hinge region, while substituents at the 3- and 5-positions modulate potency and selectivity [1][2]. In one study, 4-azaindole c-Met inhibitors achieved IC₅₀ values ranging from 3 nM to 28,300 nM depending on substitution pattern, demonstrating that the scaffold itself is not sufficient—the specific halogen and alkyl substitution pattern is critical for potency [2]. The 3-bromo-5-chloro-7-methyl substitution pattern on the target compound provides three distinct vectors (Br at C3 for cross-coupling, Cl at C5 for electronic tuning, CH₃ at C7 for conformational effects) that can be independently optimized.

Kinase Inhibitor 4-Azaindole Scaffold Selection c-Met Kinase

Best Research and Industrial Application Scenarios for 3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine


Construction of 3-Aryl/Amino-5-chloro-7-methyl-4-azaindole Kinase Inhibitor Libraries via Sequential Cross-Coupling

The compound is the optimal starting material for synthesizing focused libraries of 3-substituted-4-azaindoles for kinase inhibitor screening. The C3–Br bond undergoes selective Suzuki-Miyaura or Buchwald-Hartwig coupling, leaving the C5–Cl bond intact for subsequent diversification or for electronic tuning of the azaindole core [1]. This chemoselective sequence has been documented in patent literature for generating potent kinase inhibitors [1], and the 7-methyl group contributes to conformational effects that influence target engagement [2].

Synthesis of Sp³-Rich Conformationally Restricted Diamine Building Blocks via Hydrogenation

Following initial cross-coupling at C3, the 4-azaindole core can be exhaustively hydrogenated to yield a saturated bicyclic diamine scaffold with defined stereochemistry [2]. This transformation, enabled specifically by the 7-methyl substituent, provides access to three-dimensional building blocks that are highly valued in fragment-based drug discovery and for improving the physicochemical property profiles of lead compounds [2][3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring 4-Azaindole Scaffold with Independent Optimization Vectors

When a 4-azaindole hit has been identified that requires exploration of substituent effects at multiple positions simultaneously, this compound provides three chemically distinct handles: Br at C3 (for diverse coupling partners), Cl at C5 (for electronic modulation or late-stage functionalization), and CH₃ at C7 (for conformational bias). This contrasts with simpler mono-halogenated 4-azaindoles that offer fewer diversification points [1]. The scaffold's validated role in kinase inhibition, particularly against c-Met and other oncology targets, makes it especially relevant for cancer drug discovery programs [1][4].

Supply Chain-Robust Procurement for Multi-Gram Scale Medicinal Chemistry Campaigns

For medicinal chemistry programs requiring multi-gram quantities, the target compound's availability from multiple commercial suppliers with specified purity (95–98%) enables competitive sourcing and reduces lead time risk . The presence of multiple vendors also facilitates quality comparison and batch-to-batch consistency verification, which is critical for reproducible SAR studies .

Quote Request

Request a Quote for 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.